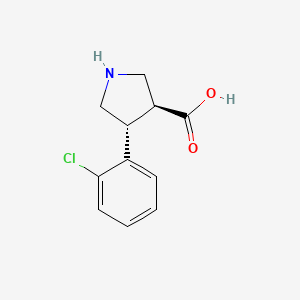
(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is also known as Ro 25-6981 or Ro 25. This compound has gained significant attention in the scientific community due to its potential applications in various fields, especially in neuroscience.
Mechanism Of Action
The mechanism of action of (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid involves the selective blockade of the GluN2B subunit of the NMDA receptor. This blockade results in the inhibition of excessive glutamate-mediated excitatory neurotransmission, which is implicated in various neurological disorders, including stroke, epilepsy, and Alzheimer's disease.
Biochemical And Physiological Effects
The biochemical and physiological effects of (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid have been extensively studied in animal models. This compound has been shown to improve cognitive function and reduce neuroinflammation in various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the major advantages of (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is its selectivity for the GluN2B subunit of the NMDA receptor. This selectivity allows for the specific modulation of NMDA receptor function, without affecting other receptor subtypes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental protocols.
Future Directions
There are several future directions for the research on (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other neurological disorders, such as epilepsy and stroke. Finally, the development of more soluble analogs of (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid could improve its suitability for use in various experimental protocols.
Scientific Research Applications
(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in neuroscience research. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. This receptor subtype is involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.
properties
IUPAC Name |
(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQMSOHBYCXLNS-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376080 | |
| Record name | (3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1047651-79-5 | |
| Record name | (3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



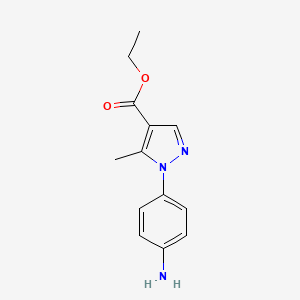
![1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione](/img/structure/B1597653.png)
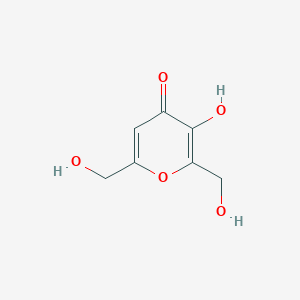
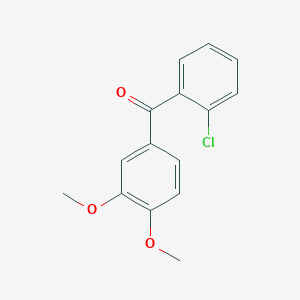
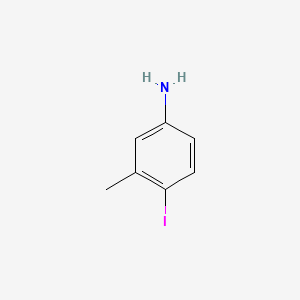
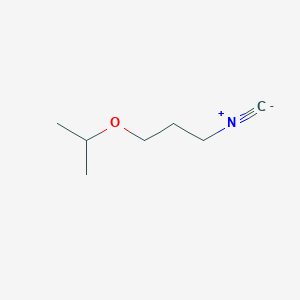



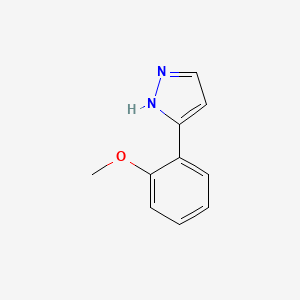


![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)
